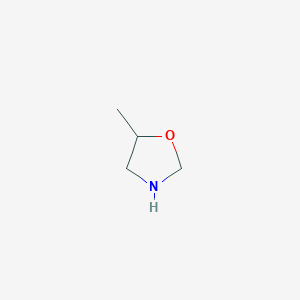

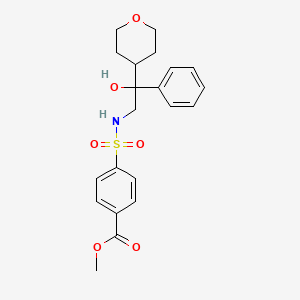

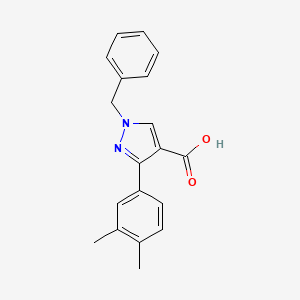

![molecular formula C8H7Cl2N3 B2705659 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296225-10-9](/img/structure/B2705659.png)

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1823331-38-9 . It has a molecular weight of 217.06 . This compound is solid at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H6Cl2N4/c1-2-13-3-4-5 (12-13)6 (8)11-7 (9)10-4/h3H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been explored in various studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.06 .Applications De Recherche Scientifique

Synthesis and Electrophilic Substitutions

A foundational aspect of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine research involves its synthesis and subsequent modifications. A novel method for synthesizing pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines was developed, leveraging precursors similar to this compound. This method was found to facilitate electrophilic substitutions, yielding a series of derivatives with potential for further chemical and pharmacological investigations (Atta, 2011).

Antifungal Properties

Another significant application is in the development of antifungal agents. Compounds structurally related to this compound have demonstrated inhibitory effects against Trichophyton mentagrophytes, highlighting their potential as topical antifungal agents. The research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence antifungal efficacy (Novinson, Robins, & Matthews, 1977).

Antimicrobial and Anticonvulsant Activities

Further studies have explored the antimicrobial and anticonvulsant properties of this compound derivatives. One research identified novel uracil derivatives exhibiting significant in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This study underscores the versatility of the pyrazolo[1,5-a]pyrimidine core in generating bioactive compounds (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011). Additionally, derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the potential for developing new therapeutic agents for epilepsy (Wang, Piao, Zhang, & Quan, 2015).

Fluorescent Probes for Biological and Environmental Sensing

The development of functional fluorophores based on the pyrazolo[1,5-a]pyrimidine scaffold represents another exciting research direction. These compounds have shown promising fluorescence properties, making them suitable as probes for detecting biologically or environmentally relevant species. The modification of the pyrazolo[1,5-a]pyrimidine structure to include various acceptor (A) or donor (D) groups has been found to enhance fluorescence intensity, demonstrating the adaptability of this chemical framework for applications in sensing and imaging (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

Orientations Futures

The future directions for research on 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine and related compounds could involve further exploration of their potential applications in optical technologies . Additionally, their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-2-5-3-8-11-6(9)4-7(10)13(8)12-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQAJJHZVZJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C1)N=C(C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

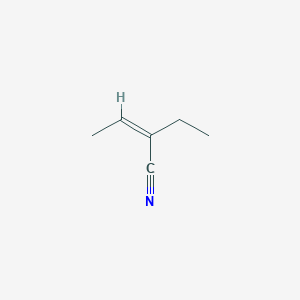

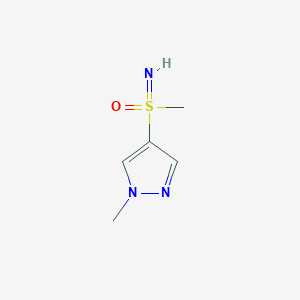

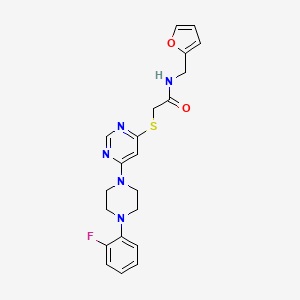

![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)

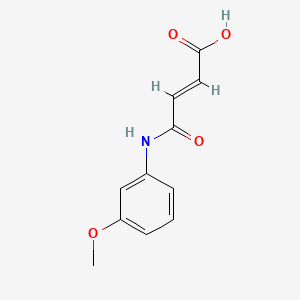

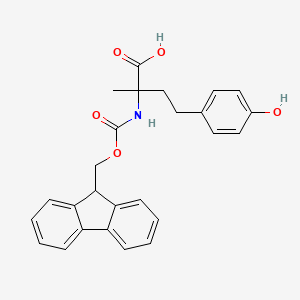

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

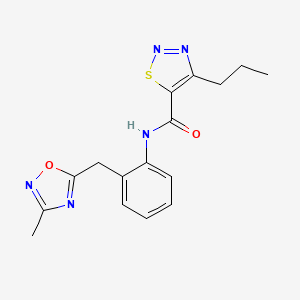

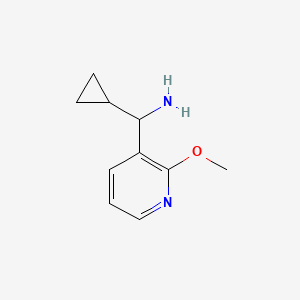

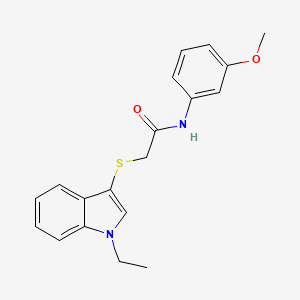

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)